2-(2-Chlorothiazol-5-yl)acetonitrile CAS number 865660-15-7
2-(2-Chlorothiazol-5-yl)acetonitrile CAS number 865660-15-7
A Strategic Building Block for Heterocyclic Medicinal Chemistry[1][2]
Executive Summary
2-(2-Chlorothiazol-5-yl)acetonitrile (CAS 865660-15-7) represents a high-value heterocyclic scaffold in modern drug discovery and agrochemical synthesis.[1][2][3] Functioning as a "privileged structure," the 2-chlorothiazole moiety serves as a bioisostere for pyridine and phenyl rings, offering unique electronic properties and metabolic stability profiles.[2] This guide provides an in-depth technical analysis of its synthesis, reactivity, and application as a divergent intermediate for generating ethylamines, acetic acids, and fused heterocyclic systems.[2]
Chemical Profile & Physical Properties[1][5][6][7][8]
| Property | Data |
| CAS Number | 865660-15-7 |
| IUPAC Name | 2-(2-chlorothiazol-5-yl)acetonitrile |
| Molecular Formula | C₅H₃ClN₂S |
| Molecular Weight | 158.61 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 45–48 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Acetonitrile; Insoluble in water |
| Storage | Inert atmosphere, 2–8°C (Hygroscopic) |
Strategic Synthesis: The Nucleophilic Displacement Pathway[2]
The most robust industrial and laboratory-scale synthesis of 2-(2-Chlorothiazol-5-yl)acetonitrile involves the nucleophilic substitution of 2-chloro-5-(chloromethyl)thiazole (CCMT) using a cyanide source.[1][2] This pathway is preferred over de novo thiazole ring construction due to the commercial availability of CCMT, a key intermediate in neonicotinoid manufacturing.[2]
2.1. Mechanistic Insight
The reaction proceeds via a classical SN2 mechanism . The chloromethyl group at the 5-position of the thiazole ring is activated by the electron-withdrawing nature of the heterocyclic nitrogen and sulfur atoms, making it highly susceptible to nucleophilic attack by the cyanide ion.[1][2]
2.2. Validated Experimental Protocol
Note: Cyanide salts are highly toxic. All manipulations must occur in a well-ventilated fume hood with appropriate cyanide antidotes available.[1][2]
Reagents:
-
Starting Material: 2-Chloro-5-(chloromethyl)thiazole (1.0 eq)[1]
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Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 eq)
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Solvent: DMSO or DMF (Dry)
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Catalyst (Optional): 18-Crown-6 (if using KCN/Benzene) or TBAB (Phase Transfer)[1]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 2-chloro-5-(chloromethyl)thiazole dissolved in anhydrous DMSO (0.5 M concentration).
-
Addition: Cool the solution to 0°C. Slowly add NaCN (1.2 eq) portion-wise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS for the disappearance of the starting chloride.[2]
-
Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove residual DMSO.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
2.3. Synthesis Workflow Diagram
Figure 1: The conversion of CCMT to the target nitrile proceeds via a clean SN2 pathway, driven by the leaving group ability of the benzylic-like chloride.[2]
Divergent Reactivity & Applications[1][2]
The versatility of CAS 865660-15-7 lies in its bifunctional nature: the nitrile tail and the electrophilic C2-chlorine .[1][2]
3.1. Nitrile Transformations (The "Tail")
The acetonitrile group is a gateway to diverse pharmacophores:
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Hydrolysis: Acidic hydrolysis (HCl/H₂O) yields 2-(2-chlorothiazol-5-yl)acetic acid , a precursor for amide coupling.[1][2]
-
Reduction: Hydrogenation (Raney Ni or LAH) yields 2-(2-chlorothiazol-5-yl)ethanamine , a critical amine scaffold for fragment-based drug discovery.[1][2]
-
Alpha-Alkylation: Deprotonation with bases like NaH allows alkylation at the methylene position, introducing chirality and steric bulk.[2]
3.2. Thiazole Ring Functionalization (The "Head")
The chlorine atom at position 2 is activated for Nucleophilic Aromatic Substitution (SNAr), particularly with amines or thiols, allowing the scaffold to act as a linker between two distinct molecular domains.[2]
3.3. Reactivity Map
Figure 2: The scaffold offers four distinct vectors for chemical modification, enabling rapid library generation.[2]
Handling, Safety, and Regulatory
Signal Word: DANGER
| Hazard Class | Statement | Code |
| Acute Toxicity (Oral) | Toxic if swallowed | H301 |
| Acute Toxicity (Dermal) | Toxic in contact with skin | H311 |
| Acute Toxicity (Inhalation) | Toxic if inhaled | H331 |
| Eye Irritation | Causes serious eye irritation | H319 |
Critical Safety Protocols:
-
Cyanide Precursors: If synthesizing from CCMT, strict cyanide protocols (bleach quenching of glassware) must be enforced.[2]
-
Skin Absorption: The nitrile moiety enhances skin permeability. Double-gloving (Nitrile/Laminate) is mandatory.[1]
-
Waste Disposal: All aqueous waste from the synthesis must be treated as cyanide-contaminated until proven otherwise (oxidative destruction via hypochlorite).
References
-
PubChem Compound Summary. (n.d.). 2-(2-Chlorothiazol-5-yl)acetonitrile (CID 11533464).[1][2] National Center for Biotechnology Information. Retrieved from [Link]
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Maienfisch, P., & Stevenson, T. M. (2015).[2] Discovery and Structure-Activity Relationships of Neonicotinoid Insecticides. In Discovery and Synthesis of Crop Protection Products. ACS Symposium Series. (Contextual grounding on chlorothiazole intermediates).
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (Precursor synthesis validation).
